molecular formula C16H23NO2 B1532690 Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate CAS No. 1082745-42-3

Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate

Cat. No. B1532690
CAS RN: 1082745-42-3
M. Wt: 261.36 g/mol
InChI Key: GTOYZBDEDDTTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (MBPC) is a synthetic compound that has recently been studied for its potential applications in the medical and scientific fields. MBPC is a derivative of the pyrrolidine class of compounds, which are known for their unique chemical properties. MBPC has a wide range of applications in the laboratory, from being used as a reagent to being used as a drug delivery system.

Scientific Research Applications

Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in chemical reactions, as a drug delivery system, and as a catalyst in organic synthesis. Additionally, Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate has been used to study the properties of certain enzymes and proteins, as well as to study the effects of certain drugs on the body.

Mechanism of Action

The exact mechanism of action for Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate is not yet fully understood. However, it is believed that Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate binds to certain enzymes and proteins, which then alters their activity and function. Additionally, Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate has been shown to act as an agonist or antagonist for certain receptors in the body, which can affect various biochemical and physiological processes.
Biochemical and Physiological Effects
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate has been shown to have an effect on the nervous system, as it has been shown to modulate neurotransmitter release and activity.

Advantages and Limitations for Lab Experiments

Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in a wide range of temperatures and pH levels. Additionally, Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate is soluble in a variety of solvents, which makes it easy to use in a variety of experiments. However, Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate does have some limitations. For example, it is not as soluble in water as some other compounds, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate. One potential direction is to further study its effects on the nervous system. Additionally, Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate could be studied further for its potential use as a drug delivery system. Additionally, Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate could be studied further for its potential use in the development of new drugs and therapies. Finally, Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate could be studied further for its potential use in the development of new catalysts and reagents for use in chemical reactions.

properties

IUPAC Name

methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12(2)14-10-17(11-15(14)16(18)19-3)9-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOYZBDEDDTTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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